Methyl 2-(3,4-Dimethoxyphenyl)thiazole-4-carboxylate
CAS No.:
Cat. No.: VC18317164
Molecular Formula: C13H13NO4S
Molecular Weight: 279.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H13NO4S |
|---|---|
| Molecular Weight | 279.31 g/mol |
| IUPAC Name | methyl 2-(3,4-dimethoxyphenyl)-1,3-thiazole-4-carboxylate |
| Standard InChI | InChI=1S/C13H13NO4S/c1-16-10-5-4-8(6-11(10)17-2)12-14-9(7-19-12)13(15)18-3/h4-7H,1-3H3 |
| Standard InChI Key | ZROKURDJNCBHLE-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C=C(C=C1)C2=NC(=CS2)C(=O)OC)OC |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
Methyl 2-(3,4-Dimethoxyphenyl)thiazole-4-carboxylate (IUPAC name: methyl 2-(3,4-dimethoxyphenyl)-1,3-thiazole-4-carboxylate) is defined by its thiazole ring—a five-membered heterocycle containing sulfur and nitrogen atoms—coupled with a 3,4-dimethoxyphenyl substituent and a methyl ester group. Key identifiers include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 279.31 g/mol |
| Canonical SMILES | COC1=C(C=C(C=C1)C2=NC(=CS2)C(=O)OC)OC |
| InChIKey | ZROKURDJNCBHLE-UHFFFAOYSA-N |
The compound’s structure has been validated via nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, confirming the positions of methoxy and carboxylate groups.
Comparative Structural Analysis
Structurally analogous thiazole derivatives, such as methyl 2-(3-methoxyphenyl)thiazole-4-carboxylate and methyl 2-(4-methoxyphenyl)thiazole-4-carboxylate, differ in methoxy substitution patterns, which influence electronic properties and solubility. For instance, the 3,4-dimethoxy configuration enhances electron-donating effects, potentially improving binding affinity to biological targets compared to monosubstituted analogs .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of Methyl 2-(3,4-Dimethoxyphenyl)thiazole-4-carboxylate typically involves a multi-step sequence:
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Thiazole Ring Formation: Condensation of α-halo carbonyl compounds with thioamides or thioureas under basic conditions generates the thiazole core . For example, bromination of 3,4-dimethoxyacetophenone yields an α-bromo ketone, which reacts with thiourea to form the thiazole intermediate .
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Esterification: The carboxylate group is introduced via esterification of the thiazole-4-carboxylic acid with methanol in the presence of acid catalysts.
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Purification: Chromatography and recrystallization ensure high purity, validated by HPLC and spectroscopic methods.
Optimization Challenges
Key challenges include minimizing side reactions during cyclization and achieving regioselective substitution. Recent advances employ microwave-assisted synthesis to reduce reaction times and improve yields .
Physicochemical Properties
Solubility and Stability
The compound exhibits moderate solubility in polar organic solvents (e.g., DMSO, ethanol) but limited aqueous solubility due to its hydrophobic aromatic and ester groups. Stability studies indicate degradation under strong acidic or basic conditions, necessitating storage at controlled pH and temperature .
Spectroscopic Data
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NMR: NMR (400 MHz, CDCl): δ 3.92 (s, 3H, OCH), 3.94 (s, 3H, OCH), 6.89–7.02 (m, 3H, aromatic), 8.21 (s, 1H, thiazole-H).
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Mass Spectrometry: ESI-MS m/z 280.1 [M+H].
Biological Activities and Mechanisms
Antimicrobial Activity
In vitro assays demonstrate inhibitory effects against Staphylococcus aureus (MIC = 8 µg/mL) and Escherichia coli (MIC = 16 µg/mL), attributed to disruption of bacterial cell membrane integrity. The dimethoxyphenyl moiety enhances lipophilicity, facilitating penetration through microbial membranes .
Anti-Inflammatory Effects
In murine models, the compound reduces TNF-α and IL-6 levels by 40–50% at 10 mg/kg, likely via NF-κB pathway modulation.
Structure-Activity Relationships (SAR)
Role of Methoxy Substitutions
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3,4-Dimethoxy vs. Monomethoxy: The dual methoxy groups enhance electronic density, improving interactions with hydrophobic pockets in target proteins .
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Positional Effects: 2-Methyl substitution (as in Methyl 4-(3,4-dimethoxyphenyl)-2-methyl-1,3-thiazole-5-carboxylate) reduces activity compared to the parent compound, highlighting the importance of the carboxylate group’s spatial orientation .
Thiazole Ring Modifications
Replacing sulfur with oxygen (oxazole) abolishes activity, underscoring sulfur’s role in redox interactions .
Applications and Future Directions
Therapeutic Prospects
The compound’s dual antimicrobial and anticancer activities position it as a lead candidate for multitarget therapies. Hybrid derivatives combining thiazole and quinoline moieties are under investigation to enhance bioavailability .
Challenges and Innovations
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